AChE Reactivation: Vanillin Oxime vs. 4-Hydroxybenzaldoxime
In human erythrocyte acetylcholinesterase (AChE) assays, 4-hydroxy-3-methoxybenzaldoxime (vanillin oxime) exhibits modest enzyme reactivation activity (8.90%) following inhibition by the organophosphate dichlorvos. In direct comparison, 4-hydroxybenzaldoxime—a closely related analog lacking the 3-methoxy group—demonstrates 32.83% reactivation under identical conditions, a 3.7-fold higher activity [1]. The unsubstituted parent compound benzaldoxime shows 9.21% reactivation, statistically similar to vanillin oxime [1].
| Evidence Dimension | AChE reactivation (% enzyme activity recovery) |
|---|---|
| Target Compound Data | 8.90% |
| Comparator Or Baseline | 4-Hydroxybenzaldoxime: 32.83%; Benzaldoxime: 9.21% |
| Quantified Difference | 3.7-fold lower reactivation vs. 4-hydroxybenzaldoxime |
| Conditions | Human erythrocyte AChE; dichlorvos-inhibited enzyme; 100 mM compound concentration; Ellman assay |
Why This Matters
Users selecting between benzaldehyde oxime analogs for AChE reactivation studies must account for the 3-methoxy group's negative effect on activity relative to the 4-hydroxy-only analog.
- [1] Evaluation of the activity of aromatic aldehydes and their oximes against human erythrocyte acetylcholinesterase enzyme. 2017. View Source
